Adamantylethyltrichlorosilane
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. wikipedia.org These compounds are notable for their unique properties, which often differ from their purely organic counterparts. rsc.org Organosilicon compounds range from simple silanes to complex polymers like silicones, which are widely used in commercial products such as sealants, adhesives, and coatings. wikipedia.orgencyclopedia.pub
Adamantylethyltrichlorosilane is a member of the organosilicon family, specifically an alkyltrichlorosilane. The carbon-silicon bond in these compounds is longer and weaker than a carbon-carbon bond and is polarized towards the carbon atom. wikipedia.org The silicon atom's susceptibility to nucleophilic attack is a key feature of its chemistry. wikipedia.org this compound serves as a building block in the production of specialty silicone polymers and is used in the synthesis of high-performance chemical compounds. lookchem.com
Structural Features and Implications for Reactivity
The chemical behavior of this compound is a direct consequence of its two primary structural components: the adamantyl moiety and the trichlorosilyl (B107488) group. cymitquimica.com The combination of the bulky, diamond-like adamantane (B196018) cage and the reactive silicon-chlorine bonds gives the molecule its distinctive characteristics. dtic.milcymitquimica.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H19Cl3Si | lookchem.comgelest.comchemnet.com |
| Molecular Weight | 297.73 g/mol | gelest.comabcr.com |
| Melting Point | 36-37 °C | lookchem.comgelest.comabcr.com |
| Boiling Point | 135 °C at 3 mmHg | lookchem.comgelest.comabcr.com |
| Density | 1.2204 g/mL | gelest.com |
| Refractive Index (@ 20°C) | 1.5135 | gelest.comlookchem.com |
| Flash Point | 155 °C | lookchem.comgelest.com |
The adamantyl group is a polycyclic hydrocarbon notable for its rigid, diamondoid structure. pensoft.net This moiety imparts several important characteristics to the this compound molecule:
Bulk and Steric Hindrance: The large, three-dimensional shape of the adamantyl group provides significant steric bulk. This can influence reaction pathways and the packing of molecules on a surface.
Hydrophobicity: As a hydrocarbon, the adamantyl group is non-polar and hydrophobic. pensoft.net This property is crucial for applications where water repellency is desired, such as in the formation of hydrophobic coatings. gelest.com The incorporation of this group helps to create a non-polar interphase that shields surfaces from interaction with water. gelest.com
Chemical Stability: The adamantane cage is exceptionally stable and resistant to oxidation. pensoft.net This stability is conferred to the organosilicon compound, making it suitable for creating durable materials.
Lipophilicity: The adamantyl group's lipophilic nature can enhance the solubility of the molecule in non-polar solvents and is a key feature in its use in various chemical syntheses. mdpi.compensoft.net
The trichlorosilyl group (-SiCl₃) is a highly reactive functional group that serves as the anchor for surface modification. ontosight.aigoong.com Its key characteristics include:
High Reactivity: The silicon atom in the trichlorosilyl group is bonded to three electronegative chlorine atoms, which pull electron density away from the silicon, making it highly electrophilic and susceptible to nucleophilic attack. ontosight.ai
Hydrolysis: The most significant reaction of the trichlorosilyl group is its rapid reaction with water (hydrolysis). cymitquimica.comamazonaws.com In the presence of moisture, the silicon-chlorine bonds are readily cleaved to form silanol (B1196071) groups (Si-OH) and hydrogen chloride. amazonaws.com
Cross-linking: The newly formed silanol groups are themselves reactive and can condense with other silanol groups on adjacent molecules or on a substrate surface (like oxidized aluminum) to form a stable, cross-linked siloxane network (Si-O-Si). dtic.milgoogle.com This process is fundamental to the formation of durable silicone-based coatings. dtic.mil
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-adamantyl)ethyl-trichlorosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3Si/c13-16(14,15)2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBWWITUVOEXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068054 | |
| Record name | Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37843-11-1 | |
| Record name | 1-[2-(Trichlorosilyl)ethyl]tricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37843-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adamantylethyltrichlorosilane | |
| Source | ChemIDplus | |
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| Record name | Tricyclo[3.3.1.13,7]decane, 1-[2-(trichlorosilyl)ethyl]- | |
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| Record name | Silane, trichloro(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)- | |
| Source | EPA DSSTox | |
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| Record name | Trichloro(2-tricyclo[3.3.1.13,7]decylethyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ADAMANTYLETHYLTRICHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9P2E59R2Y | |
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Synthetic Methodologies and Precursor Chemistry
Chemical Synthesis Pathways for Adamantylethyltrichlorosilane
The most prevalent method for synthesizing this compound is the hydrosilylation of 1-vinyladamantane (B3277453) with trichlorosilane (B8805176). This reaction involves the addition of the silicon-hydrogen bond of trichlorosilane across the carbon-carbon double bond of 1-vinyladamantane. The general reaction scheme is as follows:
C₁₀H₁₅-CH=CH₂ + HSiCl₃ → C₁₀H₁₅-CH₂CH₂-SiCl₃
This process can be initiated through two main pathways: transition-metal catalysis and free-radical initiation.
Platinum-based catalysts are widely employed in industrial hydrosilylation due to their high efficiency and selectivity. Catalysts such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are effective in promoting the addition of trichlorosilane to the vinyl group of 1-vinyladamantane. The reaction typically proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.
Alternatively, the hydrosilylation can be initiated by free-radical generators, such as peroxides or azo compounds, or by UV irradiation. This method proceeds through a radical chain mechanism. A silyl (B83357) radical (•SiCl₃) is generated and adds to the vinyl group of 1-vinyladamantane, creating a carbon-centered radical. This radical then abstracts a hydrogen atom from another trichlorosilane molecule, propagating the chain and forming the final product.
Investigation of Precursor Reactivity and Selectivity
The reactivity of the precursors, 1-vinyladamantane and trichlorosilane, is a key factor in the synthesis of this compound. The bulky adamantyl group on the vinyl precursor introduces significant steric hindrance, which influences the regioselectivity of the hydrosilylation reaction.
In transition-metal catalyzed hydrosilylation, the addition of the silyl group can occur at either the α-carbon (the carbon atom of the vinyl group directly attached to the adamantyl cage) or the β-carbon (the terminal carbon atom of the vinyl group). This leads to the formation of two possible isomers:
β-isomer (anti-Markovnikov product): 1-(2-(Trichlorosilyl)ethyl)adamantane
α-isomer (Markovnikov product): 1-(1-(Trichlorosilyl)ethyl)adamantane
The electronic and steric properties of the adamantyl group play a crucial role in directing the regioselectivity. The bulky nature of the adamantyl moiety generally favors the formation of the sterically less hindered β-isomer, which is the anti-Markovnikov product. However, the choice of catalyst and reaction conditions can significantly influence the ratio of the two isomers.
The reactivity of trichlorosilane is also a critical consideration. Its Si-H bond is readily activated by both transition-metal catalysts and free-radical initiators, making it an effective hydrosilylating agent.
Isomeric Considerations in Synthesis
A significant aspect of the synthesis of this compound is the formation of isomeric products. Commercial preparations of this compound are often a mixture of the β-isomer and the α-isomer. Typically, the product mixture contains approximately 25% of the α-isomer.
The formation of these isomers is a direct consequence of the two possible modes of addition of the trichlorosilyl (B107488) group to the double bond of 1-vinyladamantane.
| Isomer | Structure | Addition Type |
| β-isomer | C₁₀H₁₅-CH₂CH₂-SiCl₃ | anti-Markovnikov |
| α-isomer | C₁₀H₁₅-CH(SiCl₃)CH₃ | Markovnikov |
The regioselectivity of the hydrosilylation of vinylarenes and other sterically hindered alkenes is a well-studied phenomenon. With platinum catalysts, the reaction generally favors the formation of the linear, anti-Markovnikov product (β-isomer). However, factors such as the specific ligand environment of the platinum catalyst, the reaction temperature, and the solvent can alter the isomeric ratio. For instance, certain palladium catalysts have been shown to favor the formation of the branched, Markovnikov product in the hydrosilylation of styrene, a molecule with steric similarities to 1-vinyladamantane.
In free-radical initiated hydrosilylation, the addition of the silyl radical to the double bond also preferentially occurs at the less substituted carbon atom (β-position) to form the more stable carbon-centered radical, thus favoring the formation of the β-isomer.
Reactivity and Reaction Mechanisms
Hydrolytic Behavior and Silanol (B1196071) Formation
The primary reaction pathway for adamantylethyltrichlorosilane upon exposure to water or protic solvents is hydrolysis. This process involves the sequential replacement of the chlorine atoms with hydroxyl (-OH) groups, transforming the trichlorosilane (B8805176) into a highly reactive silanetriol intermediate (Adamantylethyl-Si(OH)₃).
This compound exhibits high sensitivity to hydrolysis, reacting rapidly upon contact with atmospheric moisture or bulk water. gelest.comchemicalbook.comgelest.com The reaction is characterized by the vigorous evolution of hydrogen chloride (HCl) gas as a byproduct. dtic.mil The kinetics of this heterogeneous reaction are rapid due to the high polarity of the Si-Cl bond, which makes the silicon atom highly electrophilic and susceptible to nucleophilic attack by water molecules.
Studies on analogous trichlorosilanes suggest that the presence of even a small number of water molecules can significantly lower the activation energy for HCl elimination. researchgate.net The reaction proceeds in a stepwise manner, with each successive chlorine atom being replaced by a hydroxyl group. The bulky adamantyl group may sterically hinder the approach of water molecules to some extent, but the inherent reactivity of the trichlorosilyl (B107488) group ensures that hydrolysis proceeds quickly.
Table 1: Hydrolytic Sensitivity Data for this compound
| Property | Value | Source |
|---|---|---|
| Hydrolytic Sensitivity Rating | 8 | chemicalbook.comgelest.com |
| Description | Reacts rapidly with moisture, water, protic solvents | gelest.comchemicalbook.comgelest.com |
| Primary Byproduct | Hydrogen Chloride (HCl) | dtic.mil |
Protic solvents, such as alcohols, readily react with this compound in a manner similar to water. gelest.comchemicalbook.comgelest.com These solvents can act as nucleophiles, attacking the silicon center and displacing the chloride ions. This process, known as solvolysis, results in the formation of alkoxysilanes alongside HCl.
Furthermore, protic solvents can influence the hydrolysis reaction itself. They can facilitate the process by stabilizing the transition states and intermediates through hydrogen bonding. mdpi.com In acidic conditions, which are created by the generation of HCl during the reaction, protic solvents can enhance the electrophilicity of the silicon atom, thereby accelerating the rate of nucleophilic attack by water. mdpi.com The ability of polar protic solvents to solvate ions also helps to drive the reaction forward by stabilizing the leaving chloride ions and the protonated silanol intermediates.
Condensation Polymerization Mechanisms
Following the initial hydrolysis step, the resulting adamantylethylsilanetriol intermediates are unstable and readily undergo condensation polymerization. libretexts.orgpressbooks.pub This step-growth process involves the reaction between silanol groups to form stable siloxane (Si-O-Si) bonds, with the elimination of a water molecule for each linkage formed.
The condensation of adjacent silanol groups is the fundamental step in building the polymer structure. dtic.mil This process can occur between two silanetriol molecules in solution or between a silanetriol molecule and a hydroxyl group on a substrate surface. The reaction continues, leading to the formation of linear oligomers, cyclic structures, and eventually a highly cross-linked, three-dimensional polysiloxane network. mdpi.com
The general condensation reaction is as follows: 2 C₁₂H₁₉Si(OH)₃ → (C₁₂H₁₉)(HO)₂Si-O-Si(OH)₂(C₁₂H₁₉) + H₂O
The bulky nature of the adamantylethyl group plays a significant role in the final structure of the polymer network. It creates steric hindrance that can limit the degree of cross-linking and influence the porosity and molecular arrangement of the resulting material. This effect is harnessed in applications such as the formation of bonded phases for chromatography. gelest.com
The rate of condensation polymerization of the silanol intermediates is highly dependent on pH and can be catalyzed by both acids and bases.
Acidic Catalysis : Under acidic conditions (pH < 7), which are inherently created by the HCl byproduct of hydrolysis, a silanol group is protonated to form a more reactive siloxonium ion (-Si-OH₂⁺). This protonated group is a better leaving group (H₂O) than the hydroxyl group (-OH). A neighboring, unprotonated silanol group can then act as a nucleophile, attacking the protonated silicon center and displacing water to form a siloxane bond. mdpi.com
Basic Catalysis : Under basic conditions (pH > 7), a silanol group is deprotonated to form a highly nucleophilic silanolate anion (-Si-O⁻). This anion can then attack the silicon atom of a neutral silanol molecule, displacing a hydroxide (B78521) ion to form the siloxane linkage. The hydrolysis of chlorosilanes is typically favored under acidic conditions. mdpi.com
The choice of catalyst can influence the structure of the resulting polymer network, with different conditions favoring the formation of linear chains versus more densely cross-linked structures.
Interfacial Reactivity with Oxidized Metal Substrates
This compound is capable of forming strong, covalent bonds with oxidized metal substrates, such as aluminum. dtic.mil These surfaces are typically covered with a native oxide layer that is rich in hydroxyl groups (M-OH). The reactivity of the trichlorosilyl group allows it to bond directly to these surface hydroxyls.
The reaction mechanism involves two primary pathways:
The direct reaction of the Si-Cl bonds with the surface M-OH groups, forming a stable M-O-Si linkage and releasing HCl. dtic.mil
The hydrolysis of the trichlorosilane by surface-bound water, followed by the condensation of the newly formed silanol groups (Si-OH) with the surface hydroxyls (M-OH) to form the same M-O-Si covalent bond. dtic.mil
Once initially tethered to the surface, the remaining chloro- or hydroxyl- groups on the silicon atom can react with adjacent silane (B1218182) molecules, leading to lateral cross-linking. This process, often aided by thermal treatment (e.g., heating to 120-200 °C), results in the formation of a dense, networked, and durable multilayer film covalently bonded to the substrate. dtic.mil This interfacial bonding is critical for the use of this compound in surface modification applications.
Polymerization and Advanced Material Synthesis
Poly(organosiloxane) Architectures Derived from Adamantylethyltrichlorosilane
Poly(organosiloxanes) are polymers with a repeating silicon-oxygen backbone. When this compound is used as a precursor, the resulting polysiloxane structure is heavily influenced by the bulky adamantylethyl side groups. These groups sterically hinder the complete condensation of all silanol (B1196071) intermediates, leading to a more open and potentially porous network structure compared to polymers derived from smaller trichlorosilanes.
The formation of a poly(organosiloxane) network from this compound begins with the rapid hydrolysis of the Si-Cl bonds to form silanetriols (R-Si(OH)₃). These intermediates are highly reactive and undergo intermolecular condensation to form siloxane bonds, releasing water in the process. youtube.com The trifunctionality of the molecule dictates that each monomer unit can bond with up to three others, leading to the formation of a highly branched and ultimately cross-linked three-dimensional network.
The dynamics of this process are governed by several factors:
Steric Hindrance: The bulky adamantylethyl group plays a crucial role in the network formation. It can slow down the condensation rate and prevent the formation of a dense, compact structure. This steric effect can be leveraged to create materials with controlled porosity.
Catalyst: The reaction can be catalyzed by both acids and bases, with the pH of the solution significantly influencing the relative rates of hydrolysis and condensation. researchgate.net
Solvent: The choice of solvent affects the solubility of the precursor and the growing polymer network, influencing the final morphology of the material.
The introduction of dynamic bonds into polysiloxane networks can create materials with novel properties like self-healing and reprocessability, although the trade-off between dynamic behavior and mechanical properties remains a challenge. espublisher.com
Table 1: Factors Influencing Network Formation from this compound
| Parameter | General Effect on Silane (B1218182) Polymerization | Expected Influence of Adamantylethyl Group |
| Water Concentration | A higher water-to-silane ratio generally favors hydrolysis over condensation. | May have a less pronounced effect on the final network density due to overriding steric constraints. |
| pH / Catalyst | Acid catalysis tends to produce weaker, more linear chains, while base catalysis promotes more highly branched, particulate structures. researchgate.net | The bulky group may favor the formation of more open, cage-like structures (silsesquioxanes) regardless of the catalyst. |
| Temperature | Higher temperatures increase the rates of both hydrolysis and condensation, accelerating gelation. | Increased temperature can enhance molecular mobility, partially overcoming steric hindrance to achieve a higher cross-link density. |
| Solvent Polarity | Affects precursor solubility and aggregation of growing oligomers, influencing final polymer morphology. | A non-polar solvent may favor intramolecular condensation due to the hydrophobic nature of the adamantyl group. |
Curing is the process through which the polymer network is fully formed, leading to the final material properties. For this compound-based systems, curing involves the completion of condensation reactions to maximize the cross-link density. Accelerated curing methods are often employed to reduce production times and enhance material performance. researchgate.net
Thermal curing is a common method where the material is heated to drive off residual water and solvent and force the condensation of remaining silanol groups. The presence of the adamantane (B196018) group is expected to increase the glass transition temperature (Tg) and thermal stability of the resulting polysiloxane, allowing for higher curing temperatures without degradation. This can lead to a more completely cross-linked and densified material. rsc.org Research on epoxy adhesives has shown that accelerated curing at high temperatures can be used to rapidly achieve the required bond strength. afinitica.com
Sol-Gel Processing and Hybrid Material Fabrication
The sol-gel process is a versatile method for producing solid materials from small molecules. rsc.org It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. youtube.com For this compound, this process is initiated by its hydrolysis and subsequent condensation. mdpi.com This technique is widely used to create organic-inorganic hybrid materials, where the adamantylethyl group serves as the organic component covalently bonded to the inorganic silica-like network. mdpi.comchemrxiv.org
Precise control over the hydrolysis and condensation reactions is critical for determining the properties of the final sol-gel material. afinitica.com The rate of hydrolysis of the Si-Cl bonds in this compound is extremely fast. To control the process, it is often advantageous to first convert the chlorosilane to an alkoxysilane (e.g., adamantylethyltriethoxysilane) by reaction with an alcohol. The hydrolysis of alkoxysilanes is more easily controlled.
Key parameters for controlling gelation include:
pH: The pH of the reaction medium is a dominant factor. Acidic conditions (pH < 7) catalyze the hydrolysis reaction but lead to slower condensation, resulting in weakly branched polymer networks. researchgate.net Conversely, basic conditions catalyze the condensation reaction, leading to the formation of more compact, particle-like structures. researchgate.net
Water-to-Silane Ratio (Rw): The amount of water available for hydrolysis affects the completeness of the reaction. A stoichiometric or higher amount of water ensures all Si-Cl or Si-OR groups can be hydrolyzed to Si-OH groups, which are necessary for network formation.
Catalyst Concentration: The concentration of the acid or base catalyst directly impacts the reaction rates. Studies on phenyltrichlorosilane, an analogous compound, show that catalyst concentration significantly affects product yields. nih.gov
The final morphology and porosity of the xerogel (the gel after drying) are determined during the sol-gel and subsequent drying stages. rsc.org The bulky adamantyl group is a primary factor in creating intrinsic porosity. Its rigid structure acts as a non-collapsible molecular-scale template, preventing the complete collapse of the siloxane network as the solvent is removed. This steric effect can be used to generate microporous or mesoporous materials. rsc.org
Other factors influencing the final structure include:
Ageing: Letting the wet gel sit in its mother liquor for a period allows for further condensation and strengthening of the network (syneresis), which can affect the final pore structure. rsc.org
Drying Method: The method used to remove the solvent from the gel is critical. Evaporative drying can cause the porous structure to collapse due to capillary pressure. Supercritical drying can preserve the delicate pore structure of the wet gel, leading to highly porous, low-density materials known as aerogels.
Precursor Concentration: The initial concentration of this compound in the sol influences the proximity of growing oligomers, affecting the density and pore size distribution of the resulting gel. scirp.org
Table 2: Predicted Effect of Adamantylethyl Group on Sol-Gel Material Properties
| Property | Typical Organosilane Gel | Adamantylethylsilane-Derived Gel (Predicted) | Rationale |
| Porosity | Variable; can collapse upon drying. | Higher intrinsic microporosity. | The rigid adamantyl cage acts as a molecular prop, preventing network collapse. |
| Surface Area | Dependent on synthesis conditions. | Potentially high surface area. | The creation of a stable microporous network leads to a larger accessible surface. |
| Hydrophobicity | Moderate to low. | High. | The adamantyl group is a non-polar, hydrocarbon cage, imparting significant hydrophobic character to the material surface. gelest.com |
| Thermal Stability | Good. | Excellent. | Adamantane itself has high thermal stability, which is conferred to the resulting hybrid material. rsc.org |
UV-Initiated Polymerization for Functional Resins
While this compound itself does not directly participate in UV-initiated polymerization, it can be functionalized to create monomers suitable for this rapid curing technique. For example, after hydrolysis and partial condensation to form a prepolymer with residual silanol groups, these can be reacted with a compound containing a UV-curable moiety, such as an acrylate (B77674) or methacrylate (B99206) group (e.g., 3-(trimethoxysilyl)propyl methacrylate).
Alternatively, adamantane-containing molecules are known to be valuable components in UV-curable resins, particularly for applications in photolithography. rsc.org The incorporation of adamantane moieties into acrylate-based polymers has been shown to enhance thermal stability and mechanical properties. researchgate.net In these systems, a photoinitiator absorbs UV light and generates reactive species (free radicals or cations) that initiate the cross-linking of functional groups like acrylates. mdpi.commdpi.com
A functional resin incorporating the adamantylethylsiloxane structure would be expected to exhibit:
High Thermal Stability: The adamantane cage enhances the degradation temperature of the polymer. rsc.org
High Etch Resistance: In microelectronics fabrication, the high carbon density of the adamantane structure provides excellent resistance to plasma etching.
Role in UV-Curable Coating Resin Development
This compound serves as a valuable component in the formulation of UV-curable coating resins, primarily functioning as a surface modifying agent to enhance hydrophobicity and durability. The incorporation of the bulky, three-dimensional adamantyl group into the coating's structure imparts unique and desirable properties.
The mechanism of action involves the reaction of the trichlorosilyl (B107488) group of this compound with hydroxyl groups present on the surface of the substrate or within the resin matrix itself. This reaction results in the formation of stable covalent bonds, effectively grafting the adamantyl groups onto the surface. This modification creates a nanostructured surface with increased roughness, which in turn leads to enhanced hydrophobicity. The resulting water-repellent surface is crucial for applications where resistance to moisture is a key requirement.
| Property Enhanced | Mechanism of Action | Resulting Benefit |
| Hydrophobicity | Grafting of bulky adamantyl groups onto the surface, creating a nanostructured texture. | Increased water repellency and resistance to moisture. |
| Thermal Stability | Incorporation of the thermally stable adamantane cage into the polymer network. | Improved heat resistance of the coating. |
| Hardness & Scratch Resistance | The rigid structure of the adamantyl groups reinforces the coating matrix. | Enhanced durability and resistance to physical damage. |
Development of Epoxy-Organosilica Composite Particles
This compound is a key precursor in the synthesis of innovative epoxy-organosilica composite particles. These hybrid materials merge the advantageous properties of organic epoxy resins with the durability of inorganic silica (B1680970), resulting in composites with superior thermal and mechanical performance.
The synthesis process involves the hydrolysis and polycondensation of this compound, which leads to the formation of adamantane-containing organosilica particles, often referred to as Ad-particles. A notable feature of this synthesis is the ability to control the diameter of these spherical particles, typically ranging from 260 to 730 nm, by carefully adjusting the concentrations of reactants like ammonia (B1221849) and water. These Ad-particles are characterized by a siloxane network that is functionalized with adamantyl groups.
A critical property of these Ad-particles is their excellent dispersibility in a variety of organic solvents, which facilitates their uniform integration into epoxy resin matrices. Once incorporated, these particles act as a reinforcing agent. The adamantyl groups on the surface of the silica particles can interact with the epoxy matrix, leading to enhanced interfacial adhesion between the organic and inorganic phases.
Surface Modification and Interfacial Science Applications
Principles of Surface Hydrophobization
The primary application of Adamantylethyltrichlorosilane in surface science is to induce hydrophobicity, or water repellency. This is achieved by fundamentally altering the chemistry of a substrate's surface at the molecular level.
The ability of a silane (B1218182) to create a hydrophobic surface is dictated by its organic substitution. gelest.comgelest.com For a surface to become water-repellent, the organic group attached to the silicon atom must be non-polar. gelest.com this compound is designed with this principle in mind. The adamantylethyl group is a large, saturated, and highly symmetric aliphatic hydrocarbon substituent. gelest.com This bulky, cage-like structure creates a dense, non-polar interphase on the substrate, effectively transforming a hydrophilic (water-attracting) surface into a hydrophobic (water-repelling) one. gelest.comgelest.com The hydrophobic effect imparted by this organic group can be related to the free energy of transferring hydrocarbon molecules from a water-based phase to a hydrocarbon phase. gelest.com
An effective hydrophobic treatment must accomplish two goals: eliminate or reduce hydrogen bonding sites and shield the underlying polar surface from water. gelest.comgelest.com Many substrates, such as glass, ceramics, and metals, have surfaces rich in hydroxyl (-OH) groups, which are primary sites for hydrogen bonding with water molecules. gelest.com
The trichlorosilyl (B107488) group of this compound is highly reactive toward these surface hydroxyls. gelest.com In the presence of trace moisture, it hydrolyzes to form silanol (B1196071) (Si-OH) groups, which then condense with the substrate's hydroxyl groups, forming stable, covalent siloxane (Si-O-Substrate) bonds. gelest.com This reaction serves two purposes:
It consumes the surface hydroxyls, removing them as sites for water adsorption. gelest.com
It anchors the bulky adamantylethyl group to the surface, which acts as a molecular shield, physically preventing water molecules from interacting with any remaining polar sites on the substrate. gelest.comgelest.com
Functional Coating Formulations
The principles of hydrophobization are applied in the formulation of specialized coatings where this compound can be a key component.
Aluminum and its alloys are susceptible to corrosion, particularly in acidic or chloride-containing environments. uakron.edu While pure aluminum naturally forms a passivating aluminum oxide layer, this layer can be compromised, leaving the underlying metal vulnerable. Silane coatings, in general, are used to enhance the corrosion resistance of aluminum alloys. uakron.edu
When applied to an aluminum surface, this compound forms a covalent bond with the aluminum oxide layer. This creates a durable, hydrophobic barrier that repels water and corrosive agents, thereby increasing the life and performance of the aluminum part. The non-polar nature of the adamantylethyl groups prevents the transport of ions through the coating to the metal surface, offering protection. gelest.com
Table 1: Comparison of Surface Properties Before and After Silane Treatment
| Property | Untreated Aluminum Surface | Aluminum Surface Treated with this compound |
|---|---|---|
| Wettability | Hydrophilic | Hydrophobic |
| Water Contact Angle | Low | High |
| Corrosion Resistance | Moderate | Significantly Increased uakron.edu |
| Primary Surface Chemistry | Aluminum Oxide with Hydroxyl Groups | Covalently Bonded Siloxane Layer with Exposed Adamantylethyl Groups |
Aerogels are nanoporous, ultra-light materials known for their exceptional thermal insulation properties. google.comnih.gov However, silica (B1680970) aerogels are inherently hydrophilic due to abundant surface silanol groups, making them susceptible to structural collapse upon moisture absorption. To counteract this, hydrophobization is a critical step in their synthesis. nih.gov
This compound can be introduced during the manufacturing process of aerogels, often via a vapor-phase reaction or by co-polymerization in the sol-gel stage. researchgate.net The trichlorosilyl groups react with the silanol groups on the silica nanoparticle network that forms the aerogel's structure. nih.gov This process coats the vast internal surface area of the aerogel with the bulky, non-polar adamantylethyl groups, rendering the entire structure hydrophobic without significantly compromising its porosity or low density. nih.govresearchgate.net This modification is crucial for applications where the aerogel might be exposed to humid environments. google.com
A notable characteristic of coatings derived from silanes and silicones is that while they are highly hydrophobic (repellent to liquid water), they often maintain a high degree of permeability to water vapor. gelest.com This property is often referred to as "breathability." kta.com
The mechanism behind this is related to the molecular structure of the coating. The non-polar adamantylethyl groups create a surface that prevents the wetting and penetration of liquid water. However, the spaces between these bulky groups are large enough to allow individual, small water vapor molecules to pass through. canada.ca This is advantageous in many applications, such as coatings on building materials, as it allows trapped moisture within the substrate to escape as vapor, preventing issues like blistering or peeling that can occur with impermeable films. gelest.comkta.com The ability to block liquid water while allowing vapor to pass through protects the substrate from external water damage while mitigating deterioration at the coating interface caused by entrapped moisture. gelest.com
Table 2: Conceptual Permeability of Different Coating Types
| Coating Type | Liquid Water Permeability | Water Vapor Permeability (Breathability) |
|---|---|---|
| This compound-Derived Coating | Very Low | High gelest.com |
| Thick Epoxy/Polyurethane Film | Very Low | Very Low |
| Uncoated Porous Substrate | High | Very High |
Silica Bonded Phases for Chromatography
This compound is a key reagent in the synthesis of chemically bonded stationary phases for high-performance liquid chromatography (HPLC). The process involves covalently attaching the adamantylethylsilyl group to the surface of silica particles. This is typically achieved through substitution reactions between the trichlorosilane (B8805176) moiety of the molecule and the reactive silanol (Si-OH) groups present on the silica surface, forming stable siloxane bonds (Si-O-Si-C).
The adamantyl group, a bulky and rigid diamondoid hydrocarbon, provides unique steric characteristics to the stationary phase. When bonded to the silica surface via a short ethyl spacer, the adamantyl groups create a well-defined, hydrophobic layer. This modification is designed to shield the underlying silica surface, including residual, unreacted silanol groups that can cause undesirable interactions with analytes during chromatographic separation. The rigidity of the adamantyl cage structure is a key feature, offering a contrast to the more flexible, linear alkyl chains (like C8 or C18) commonly used in other bonded phases.
The properties of the resulting stationary phase are influenced by factors such as the surface coverage of the adamantylethylsilyl groups and the type of silica support used. The primary goal of this surface modification is to create a robust and reproducible stationary phase with specific selectivity for separating molecules based on their hydrophobicity.
Utility in Reversed-Phase Chromatography
In reversed-phase chromatography (RP-HPLC), the stationary phase is non-polar, and the mobile phase is polar. This compound is particularly useful for creating non-polar stationary phases for this chromatographic mode. The adamantylethyl group imparts a strong hydrophobic character to the silica surface, making it effective for separating non-polar to moderately polar analytes.
The separation mechanism in RP-HPLC relies on the differential partitioning of analyte molecules between the polar mobile phase and the non-polar stationary phase. Analytes with greater hydrophobicity will interact more strongly with the adamantyl-modified surface and will therefore be retained longer on the column. The retention of adamantane (B196018) derivatives themselves in RP-HPLC is primarily determined by their hydrophobic properties.
Table 1: Comparison of Stationary Phase Characteristics
| Feature | Adamantyl-Based Phase | Traditional C18 (ODS) Phase |
|---|---|---|
| Bonded Group Structure | Bulky, rigid, cage-like hydrocarbon | Long, flexible, linear alkyl chain |
| Primary Interaction | Hydrophobic interactions | Hydrophobic interactions |
| Key Advantage | Shape selectivity for rigid molecules, good silanol shielding | High hydrophobicity, broad applicability |
| Application Example | Separation of polycyclic aromatic hydrocarbons (PAHs) | General purpose separation of a wide range of non-polar compounds |
Micro-Particle Surface Functionalization
This compound is employed for the surface functionalization of micro-particles to alter their surface chemistry and physical properties. This modification involves coating the particles with a layer of adamantylethylsilyl groups, which transforms the typically hydrophilic surface of materials like silica into a non-polar, hydrophobic one. The functionalization process leverages the reactivity of the trichlorosilane head group with surface hydroxyls, creating a durable covalent bond. This surface treatment can dramatically enhance properties such as polarity, adhesion, dispersion, and rheological behavior.
Control over Surface Polarity and Adhesion Properties
The primary effect of functionalizing a particle surface with this compound is a significant change in surface polarity. The adamantylethyl group is a non-polar, aliphatic hydrocarbon substituent. By grafting these groups onto a polar surface (like that of silica, which is rich in polar silanol groups), a non-polar interphase is created that shields the underlying polar surface from interacting with polar substances like water.
This modification renders the particle surface hydrophobic, or "water-hating." The degree of hydrophobicity can be quantified by measuring the contact angle of a water droplet on the modified surface; a higher contact angle indicates greater hydrophobicity. The successful creation of a hydrophobic coating mitigates hydrogen bonding at the surface.
This control over surface polarity directly influences adhesion. By making the surface of micro-particles non-polar and hydrophobic, their adhesion to other non-polar materials (like polymers in a composite) can be improved, while their tendency to adhere to polar surfaces or agglomerate in aqueous media is reduced.
Modulation of Dispersion and Rheological Behavior of Particulates
Altering the surface chemistry of micro-particles with this compound has profound effects on how those particles behave when dispersed in a liquid medium, which in turn dictates the rheological (flow) properties of the suspension. The state of dispersion—whether particles are individually separated or clumped together in agglomerates—is governed by inter-particle forces.
By converting the particle surface from hydrophilic to hydrophobic, this compound functionalization can significantly improve the dispersion of these particles in non-polar organic solvents and polymer matrices. In a non-polar medium, untreated polar particles tend to agglomerate due to strong attractive forces (like hydrogen bonding), leading to poor dispersion and high viscosity. The hydrophobic surface layer provided by the adamantyl groups reduces these inter-particle attractions, allowing for a more stable and uniform dispersion.
This improved dispersion directly impacts the rheological behavior of the particulate system. A well-dispersed system typically exhibits lower viscosity and more predictable, often Newtonian, flow behavior compared to an agglomerated system, which may be shear-thinning and have a high yield stress. Therefore, by controlling the surface properties at the molecular level with this compound, it is possible to modulate the macroscopic flow properties of formulations containing micro-particles.
Table 2: Impact of Surface Functionalization on Particulate Properties
| Property | Unmodified Silica Particle | This compound-Modified Particle |
|---|---|---|
| Surface Polarity | High (Hydrophilic) | Low (Hydrophobic) |
| Dispersion in Non-Polar Solvents | Poor (Tends to agglomerate) | Good (Stable dispersion) |
| Dispersion in Polar Solvents (e.g., Water) | Good | Poor (Tends to agglomerate) |
| Effect on Viscosity of Non-Polar Suspensions | Tends to increase viscosity significantly | Leads to lower viscosity for a given concentration |
Advanced Applications in Materials Science and Quantum Technologies
Silicon-Vacancy (SiV) Center Engineering in Diamond
The silicon-vacancy (SiV) center is an optically active defect in the diamond lattice that has emerged as a promising candidate for applications in quantum information processing and sensing. wikipedia.orgstanford.edu The engineering of these quantum emitters with high precision is a critical area of research. Adamantylethyltrichlorosilane serves as a key precursor in several advanced synthesis techniques designed to create and control SiV centers.
Direct Synthesis from this compound Precursors
The direct synthesis of SiV centers in diamond has been successfully demonstrated using this compound as a silicon-containing adamantane (B196018) precursor. researchgate.netresearchgate.net This method involves leveraging the inherent structure of the adamantane molecule, which is a natural building block for diamond. By functionalizing it with a silicon-containing group, researchers can introduce silicon atoms directly into the diamond lattice during its formation under specific synthesis conditions. This approach offers a streamlined process for doping diamonds with silicon, a crucial step for creating SiV centers. researchgate.netresearchgate.net
High-Pressure, High-Temperature (HPHT) Synthesis Using Diamond Anvil Cells
High-Pressure, High-Temperature (HPHT) synthesis is a primary method for creating diamonds. When combined with a laser-heated diamond anvil cell (DAC), this technique allows for the precise control of pressure and temperature, enabling the study of material transformations under extreme conditions. researchgate.netmdpi.com In this context, this compound is used as the precursor material within the DAC. researchgate.net The application of intense pressure and laser-induced high temperatures initiates the decomposition of the precursor and the subsequent formation of a diamond lattice incorporating silicon atoms. researchgate.netresearchgate.net This method provides an effective platform for mapping the specific temperature and pressure conditions required to form SiV centers. stanford.eduresearchgate.net Research has been conducted at pressures of approximately 7.5 GPa and temperatures ranging from 1200–1500 °C to optimize the synthesis of nanodiamonds containing these centers. mdpi.comnih.gov
| Parameter | Value | Source(s) |
| Precursor | This compound (AdaSi) | researchgate.netresearchgate.net |
| Apparatus | Laser-Heated Diamond Anvil Cell (DAC) | stanford.eduresearchgate.net |
| Pressure | ~7.5 GPa | mdpi.comnih.gov |
| Temperature Range | 1200–1500 °C | mdpi.comnih.gov |
| Optimal Temperature | ~1350 °C | nih.gov |
Optimization of SiV Formation via Pulsed Annealing Strategies
Following the initial synthesis of diamonds containing silicon, post-synthesis treatments are often required to enhance the optical properties of the SiV centers. A novel sub-microsecond pulsed annealing technique has been shown to dramatically increase the photoluminescence of these quantum emitters. stanford.edunih.gov This strategy involves using a series of ultra-short laser pulses to anneal the diamond, which improves the crystalline quality and stabilizes the SiV centers without allowing them to migrate out of the lattice. researchgate.netresearchgate.net This method has demonstrated significant improvements in the efficiency of creating optically active SiV centers. stanford.edu
Studies have shown that a pulsed annealing treatment using 200-nanosecond pulses at a 50 kHz repetition rate can increase the concentration of emitting SiV centers by 2.5 times (250%). researchgate.netresearchgate.net This enhancement is crucial for developing brighter single-photon sources for quantum applications.
| Annealing Parameter | Result | Source(s) |
| Pulse Width | 200 ns | researchgate.netresearchgate.net |
| Repetition Rate | 50 kHz | researchgate.netresearchgate.net |
| Photoluminescence Increase | Up to 250% (2.5-fold) | researchgate.netresearchgate.net |
| Effect | Minimizes migration of SiV centers, improves diamond quality | researchgate.netresearchgate.net |
Mechanistic Insights into Nanodiamond Formation from Adamantane Precursors
Understanding the transformation mechanism of adamantane-based precursors into nanodiamonds is fundamental to controlling the synthesis process. Adamantane's carbon skeleton is isostructural to a unit cell of the diamond lattice, making it an ideal molecular building block. researchgate.netnih.gov Under shock-wave or HPHT conditions, the transformation is initiated by the breaking of C-H bonds rather than the more stable C-C bonds within the adamantane structure. researchgate.net This process is followed by the rapid diffusion of hydrogen, allowing the carbon cages to assemble into a diamond lattice. researchgate.net Time-resolved studies have revealed that this transformation can occur within microseconds. researchgate.net More recent approaches have even demonstrated that electron-beam irradiation can drive this conversion at cryogenic temperatures (100 K), highlighting the unique suitability of adamantane for diamond synthesis. chemrxiv.org
Dielectric Materials for Microelectronics
In the field of microelectronics, there is a persistent demand for insulating materials with low dielectric constants (low-k) to reduce signal delay, power consumption, and crosstalk in integrated circuits. ntu.edu.tw The bulky, three-dimensional structure of the adamantane group makes it an excellent component for designing polymers with low-k properties. ntu.edu.twrsc.org
Fabrication of Low-Dielectric Constant Films
Polymers synthesized from adamantane-containing monomers, such as adamantyl-based benzocyclobutene, exhibit excellent dielectric properties. rsc.orgrsc.org These materials can be processed to form thin films with low dielectric constants, typically around 2.5, and very low dielectric loss. rsc.org The fabrication of these films often involves deposition techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD), which is widely used for creating high-quality insulating layers such as silicon nitride and silicon dioxide in microelectronics manufacturing. niscpr.res.inrit.edu The resulting films also demonstrate good thermal stability and hydrophobicity, which are critical properties for interlayer dielectrics in modern electronic devices. rsc.orgrsc.org
| Property | Value | Source(s) |
| Dielectric Constant (k) | ~2.50 | rsc.orgrsc.org |
| Dielectric Loss (Df) | < 0.001 | rsc.orgrsc.org |
| Glass Transition Temperature (Tg) | > 350 °C | rsc.orgrsc.org |
| Thermal Decomposition (Td) | > 400 °C | rsc.org |
| Surface Roughness | < 0.6 nm | rsc.orgrsc.org |
| Water Contact Angle | > 107° | rsc.orgrsc.org |
Methods for Patterning Dielectric Layers in Semiconductor Devices
In the fabrication of semiconductor devices, the precise patterning of dielectric layers is a critical step that dictates the performance and miniaturization of integrated circuits. This compound is utilized in this field primarily through the formation of self-assembled monolayers (SAMs), which serve as ultrathin resist or surface modification layers. gelest.commdpi.com
The fundamental mechanism involves the reaction of the highly reactive trichlorosilyl (B107488) group of the molecule with hydroxyl (-OH) groups present on the surface of silicon wafers or other oxide-based dielectric materials. researchgate.net This reaction forms strong, covalent silicon-oxygen-silicon (siloxane) bonds, anchoring the this compound molecules to the substrate. gelest.com The molecules then arrange themselves into a dense, highly ordered, one-molecule-thick layer.
The utility of these SAMs in patterning arises from the properties conferred by the adamantyl group. This bulky, hydrophobic group alters the surface energy of the dielectric material. gelest.com This modification can be used in several patterning strategies:
Selective Deposition: By patterning the SAM, typically using techniques like micro-contact printing or nanolithography, specific regions of the dielectric surface can be made hydrophobic while others remain hydrophilic. gelest.com This allows for the selective deposition of subsequent layers, as deposition materials will preferentially adhere to one type of surface over the other.
Etch Resistance: The dense, cross-linked structure of the this compound SAM can act as an ultrathin etch-resist layer. The robust adamantane cage offers significant resistance to certain chemical etchants, allowing the underlying dielectric material to be patterned with high precision.
Surface Energy Control for Directed Self-Assembly (DSA): In advanced lithography techniques like DSA of block copolymers, controlling the surface energy of the substrate is paramount for guiding the assembly of polymer microdomains. This compound SAMs provide a method for precisely tuning this surface energy, enabling the formation of intricate patterns with dimensions beyond the reach of conventional photolithography.
The use of SAMs derived from this compound and similar organosilanes is crucial for nanofabrication of MEMs (Micro-Electro-Mechanical Systems), semiconductor sensors, and advanced memory devices. gelest.com
| Parameter | Description | Relevance in Dielectric Patterning |
| Monolayer Formation | Spontaneous organization of molecules into a stable, single-molecule-thick layer on a substrate. | Forms an ultrathin, uniform coating without complex deposition equipment. researchgate.net |
| Anchor Group | Trichlorosilyl (-SiCl₃) | Reacts with surface hydroxyls on silicon/dielectric materials to form strong covalent bonds. gelest.com |
| Functional Group | Adamantylethyl | Provides hydrophobicity, thermal stability, and etch resistance to the surface. gelest.com |
| Patterning Technique | Micro-contact printing, Nanolithography | Enables the creation of chemically patterned surfaces (hydrophobic/hydrophilic regions) for selective material deposition. gelest.com |
Role in Advanced Ceramic Composites
Advanced ceramic composites, particularly Ceramic Matrix Composites (CMCs), are engineered for high-performance applications that demand thermal stability, high strength, and low weight, such as in aerospace and defense. jmaterenvironsci.comaxiommaterials.com Silane (B1218182) coupling agents are integral to the manufacturing of these materials, as they enhance the interface between the ceramic matrix and the reinforcing fibers or particles. gelest.com
While specific research detailing the extensive use of this compound in CMCs is not widespread, its role can be understood based on the established functions of silanes in composite materials. gelest.comgoogle.com The compound can be applied as a surface treatment to ceramic reinforcements (e.g., silicon carbide, alumina (B75360) fibers) before their incorporation into the ceramic matrix.
The bifunctional nature of this compound is key to its potential utility:
Matrix/Reinforcement Bonding: The trichlorosilyl group can react with the surface of the ceramic reinforcement, forming a durable chemical bond. nih.gov
Interfacial Modification: Upon hydrolysis and condensation, the silane forms a siloxane network at the interface. The outward-facing adamantyl groups create a new surface chemistry. This modified interface can improve the load transfer from the matrix to the reinforcement, a critical factor for the mechanical integrity of the composite. gelest.com
The bulky and hydrophobic nature of the adamantyl group can also impart desirable properties to the composite, such as reduced moisture absorption at the fiber-matrix interface, which can prevent degradation of mechanical properties at high temperatures. gelest.commdpi.com Silanes are known to increase the mechanical properties of composites and improve the dispersion of mineral fillers. gelest.com
| Component | Function | Contribution of this compound |
| Ceramic Reinforcement | Provides strength and stiffness (e.g., SiC fibers). | Silane treats the fiber surface to improve matrix adhesion. |
| Ceramic Matrix | Encapsulates reinforcement, transfers load. | Silane promotes chemical bonding between matrix and reinforcement. |
| Silane Coupling Agent | Acts as an interfacial bridge. | The -SiCl₃ group bonds to the ceramic; the adamantyl group modifies the interface chemistry. nih.gov |
Contributions to Separation and Diagnostic Sciences
In the fields of analytical chemistry and diagnostics, the separation of complex mixtures into their individual components is a foundational step. This compound has made a significant contribution to this area, specifically in the field of high-performance liquid chromatography (HPLC). gelest.comgelest.com
Its primary application is in the creation of novel stationary phases for reverse-phase chromatography. gelest.com In this technique, a non-polar stationary phase is used with a polar mobile phase. chromtech.com Molecules are separated based on their hydrophobicity, with more hydrophobic molecules interacting more strongly with the stationary phase and thus eluting later. aapco.org
This compound is used to chemically bond a layer of adamantyl groups onto the surface of silica (B1680970) gel particles, the most common support material for HPLC columns. The process involves reacting the silane with the silica support, where the trichlorosilyl groups form stable siloxane bonds with the silica surface. This creates a stationary phase with unique properties:
Defined Structure: Unlike traditional C8 or C18 alkyl chains, which have conformational flexibility, the adamantyl group is rigid and bulky. This creates a well-defined and sterically-ordered surface for molecular interactions.
Unique Selectivity: The distinct shape and size of the adamantyl group offer unique shape-selective recognition for certain analytes, allowing for the separation of compounds that may be difficult to resolve on conventional alkyl-chain phases, such as isomers and polycyclic aromatic hydrocarbons.
High Hydrophobicity: The adamantyl cage is highly hydrophobic, leading to strong retention of non-polar compounds. gelest.com
These adamantyl-modified silica phases are particularly valuable in pharmaceutical analysis, environmental testing, and other diagnostic applications where precise separation of complex mixtures is required. gelest.com
| Technique | Role of this compound | Resulting Benefit |
| Reverse-Phase HPLC | Precursor for chemically bonding adamantyl groups to silica gel supports. | Creates a rigid, hydrophobic stationary phase. gelest.comchromtech.com |
| Analyte Separation | Provides a unique interaction surface for separating molecules. | Enhanced selectivity for structurally similar compounds and isomers. |
| Diagnostics | Enables the purification and isolation of specific biomarkers from complex biological samples. | Improved accuracy and reliability of diagnostic assays. |
Characterization Methodologies for Adamantylethyltrichlorosilane Derived Systems
Spectroscopic Analysis of Reaction Intermediates and Products
Spectroscopic techniques are fundamental in tracking the chemical reactions of adamantylethyltrichlorosilane, primarily its hydrolysis and condensation, and in identifying the structure of the resulting products, such as polysiloxane networks.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy are powerful tools for monitoring the chemical changes during the formation of this compound-based coatings. The hydrolysis of the trichlorosilane (B8805176) group (-SiCl₃) into a silanetriol (-Si(OH)₃) and its subsequent condensation to form a polysiloxane network (Si-O-Si) can be tracked by observing specific vibrational bands.
In a typical reaction on a hydroxylated surface, the disappearance of the Si-Cl stretching bands would be monitored. Concurrently, the appearance and evolution of bands associated with Si-OH groups and, ultimately, the broad and strong absorption bands characteristic of Si-O-Si asymmetric stretching (typically around 1000-1100 cm⁻¹) would confirm the formation of a cross-linked siloxane network. dtic.milresearchgate.net FTIR and Raman analyses have been used to confirm that coatings derived from this compound develop a cross-linked siloxane structure upon formation and heating. dtic.mil The adamantyl group's C-H stretching and bending vibrations (typically in the 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹ regions, respectively) would be expected to remain largely unchanged, serving as a persistent signature of the organic moiety. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ²⁹Si NMR, provides detailed structural information. ¹H and ¹³C NMR can confirm the integrity of the adamantylethyl group throughout the reaction process. researchgate.net ²⁹Si NMR is especially valuable for analyzing the extent of condensation in the siloxane network. researchgate.net It can distinguish between different silicon environments, such as unreacted silanetriols, silicon atoms with one, two, or three siloxane bridges (T¹, T², and T³ structures, respectively), providing quantitative data on the degree of cross-linking in the final material. researchgate.net Studies on analogous alkoxysilanes have shown that NMR is effective for obtaining kinetic information on both hydrolysis and condensation reactions. nih.gov
A summary of key spectroscopic features is presented below.
| Spectroscopic Technique | Key Features Monitored | Information Gained |
| FTIR Spectroscopy | Disappearance of Si-Cl bands; Appearance of Si-OH and Si-O-Si bands (1000-1100 cm⁻¹) | Confirmation of hydrolysis and formation of the cross-linked polysiloxane network. |
| Raman Spectroscopy | Complementary data on Si-O-Si network formation and C-H bonds of the adamantyl group. | Structural confirmation, particularly for systems where FTIR may be challenging. |
| ²⁹Si NMR Spectroscopy | Chemical shifts corresponding to T¹, T², and T³ silicon environments. | Quantitative analysis of the degree of condensation and cross-linking. |
| ¹H & ¹³C NMR Spectroscopy | Signals for the adamantylethyl group protons and carbons. | Verification of the stability and integrity of the organic substituent. |
Microscopic Characterization of Material Morphologies
Microscopy techniques are employed to visualize the surface topography and morphology of materials and coatings derived from this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM is used to obtain high-resolution images of the surface, revealing details about the uniformity, texture, and potential defects of the coating. In this compound-derived systems, SEM can identify the presence of aggregates or islands resulting from polymerization in solution before surface attachment, or it can confirm the formation of a smooth, homogeneous film under optimal deposition conditions. researchgate.net
Atomic Force Microscopy (AFM): AFM provides three-dimensional topographical information at even higher resolution than SEM. It is particularly useful for characterizing the morphology of self-assembled monolayers (SAMs) or thin films on smooth substrates. researchgate.net For an this compound coating, AFM can quantify key parameters like surface roughness (Root Mean Square, RMS) and film thickness. It can reveal how deposition conditions influence the packing density and ordering of the molecules on the surface, distinguishing between a uniform monolayer and the formation of multilayered, aggregated structures. researchgate.net
| Microscopy Technique | Typical Parameters Measured | Insights Provided for this compound Systems |
| Scanning Electron Microscopy (SEM) | Surface texture, film uniformity | Visualization of coating coverage, identification of large-scale defects or particulate contamination. |
| Atomic Force Microscopy (AFM) | 3D topography, surface roughness (RMS), film thickness | Nanoscale visualization of molecular packing, distinction between monolayer and multilayer formation, quantification of smoothness. |
Evaluation of Surface Wettability and Contact Angle Analysis
The primary function of applying this compound to a surface is often to modify its wettability, leveraging the hydrophobic nature of the bulky adamantyl group. Contact angle goniometry is the standard method for quantifying this change.
The process involves depositing a droplet of a probe liquid (commonly deionized water) onto the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface. A high contact angle (>90°) indicates a hydrophobic surface, while a low angle (<90°) signifies a hydrophilic surface.
For a substrate like glass or oxidized aluminum, which is typically hydrophilic with a low water contact angle, the application of an this compound coating is expected to cause a significant increase in the water contact angle. This is due to the low surface energy of the densely packed adamantyl groups, which shields the polar underlying substrate from interaction with water. dtic.mil Contact angle measurements have been effectively used to monitor the adsorption rates and surface coverage of this compound on oxidized aluminum surfaces. dtic.mil
| Substrate Material | Expected Water Contact Angle Before Treatment | Expected Water Contact Angle After this compound Coating |
| Glass Slide (Cleaned) | < 20° | > 95° |
| Oxidized Aluminum | ~ 30-50° | > 100° |
| Silicon Wafer (Native Oxide) | < 30° | > 95° |
Rheological Assessment of Formulated Materials
When this compound or its derivatives are incorporated into bulk materials, such as polymer composites or resins, a rheological assessment is crucial to understand the processing characteristics and mechanical behavior of the formulated material. researchgate.net Rheology is the study of the flow and deformation of matter.
The incorporation of the rigid and bulky adamantyl group into a polymer matrix can significantly impact its rheological properties. It may increase the glass transition temperature (Tg) and alter the melt viscosity. Rheological measurements, typically performed with a rheometer in rotational or oscillatory mode, can quantify these effects.
Key parameters include:
Complex Viscosity (η*): A measure of the material's resistance to flow. The addition of adamantyl-silane moieties could increase viscosity due to steric hindrance and intermolecular interactions.
Storage Modulus (G'): Represents the elastic (solid-like) component of the material. An increase in G' often indicates the formation of a more structured or cross-linked network. nih.gov
Loss Modulus (G''): Represents the viscous (liquid-like) component.
Tan Delta (G''/G'): The ratio of loss to storage modulus, which provides information on the damping properties of the material.
These measurements are critical for predicting how the material will behave during processing steps like extrusion or molding and for understanding its final mechanical performance. semanticscholar.org For example, studies on EPDM rubber composites have shown that the addition of different silane (B1218182) coupling agents alters the torque, shear modulus, and dynamic mechanical properties of the compound. nih.gov
Structural Analysis of Silicon-Containing Diamondoids
Adamantane (B196018) (C₁₀H₁₆) is the smallest unit cage of the diamond crystal lattice and is classified as a diamondoid. researchgate.net this compound is a functionalized diamondoid. The structural analysis of its core structure and related silicon-containing analogues (sila-adamantanes) provides fundamental insights into their unique, highly symmetric, and rigid geometry.
NMR Spectroscopy: As mentioned previously, NMR is a key tool for structural elucidation in solution. The high symmetry of adamantane results in a simple ¹H NMR spectrum with two broad signals and a ¹³C NMR spectrum with two distinct peaks corresponding to the two types of carbon atoms (bridgehead and methylene). wikipedia.org Analogous spectra for sila-adamantane and its derivatives are used to confirm their structure and purity. dtic.mil
These structural analyses are crucial for establishing the structure-property relationships that govern the behavior of these molecules, from their use in surface modification to their potential as building blocks for advanced nanoscale materials. sciencesconf.orgescholarship.org
Theoretical and Computational Investigations
Molecular Modeling of Hydrolysis and Condensation Pathways
The reaction of adamantylethyltrichlorosilane with water initiates a series of hydrolysis and condensation steps that are fundamental to its application in surface modification and material synthesis. While specific molecular modeling studies on this compound are not extensively documented in the literature, the general mechanisms for trichlorosilanes are well-established and can be applied to understand its reactivity.
The hydrolysis of the Si-Cl bonds is the initial and typically rapid step. Computational models for similar organotrichlorosilanes, such as phenyltrichlorosilane, show that the hydrolysis proceeds in a stepwise manner, with each step influenced by the local concentration of water and the pH of the medium. mdpi.com The large and sterically bulky adamantylethyl group is expected to influence the rate of these reactions. Molecular modeling can elucidate the transition states and activation energies for the sequential replacement of chlorine atoms with hydroxyl groups, forming adamantylethylsilanetriol.
Subsequent condensation reactions involve the formation of siloxane (Si-O-Si) bonds between the hydrolyzed monomers. These reactions can be modeled to understand the competition between intramolecular and intermolecular condensation. Intramolecular condensation leads to cyclic structures, while intermolecular condensation results in the growth of linear or branched oligomers and ultimately a cross-linked network. The presence of the bulky adamantylethyl group likely favors intermolecular condensation in the initial stages, as intramolecular cyclization may be sterically hindered. Quantum mechanical calculations can be employed to determine the relative energies of different oligomeric structures and predict the most probable condensation pathways.
Table 1: Postulated Hydrolysis and Condensation Steps for this compound
| Step | Reactants | Products | Theoretical Insights |
|---|---|---|---|
| Hydrolysis 1 | This compound + H₂O | Adamantylethyldichlorosilanol + HCl | Modeling can determine the activation energy for the first Si-Cl bond cleavage. |
| Hydrolysis 2 | Adamantylethyldichlorosilanol + H₂O | Adamantylethylchlorodiol + HCl | Steric hindrance from the adamantylethyl group may affect the rate of subsequent hydrolysis steps. |
| Hydrolysis 3 | Adamantylethylchlorodiol + H₂O | Adamantylethylsilanetriol + HCl | The final hydrolysis step yields the key intermediate for condensation. |
| Dimerization | 2 x Adamantylethylsilanetriol | Adamantylethyl-disiloxane + H₂O | Computational models can predict the geometry and stability of the initial dimer. |
| Oligomerization | Dimer + Monomer/Dimer | Linear/Branched Oligomers | Simulations can track the growth of the siloxane backbone. |
| Cyclization | Linear Oligomer | Cyclic Siloxane | The probability of cyclization can be assessed based on chain flexibility and steric factors. |
Simulation of Siloxane Network Formation and Cross-linking Density
The formation of a durable and stable siloxane network on a substrate is crucial for the performance of this compound as a surface modifying agent. Molecular dynamics (MD) and Monte Carlo simulations are powerful techniques to model the self-assembly of silane (B1218182) molecules and the subsequent development of the cross-linked network. dntb.gov.ua
Simulations can provide a dynamic picture of how adamantylethylsilanetriol molecules arrange themselves on a surface and react to form a siloxane film. The bulky adamantylethyl groups play a significant role in determining the packing density and organization of the film. These simulations can predict the degree of lateral cross-linking between adjacent silane molecules, which is a key factor in the mechanical stability and barrier properties of the resulting coating.
The cross-linking density, defined as the number of siloxane bonds per unit volume or area, can be quantified from these simulations. A higher cross-linking density generally leads to a more robust and less permeable film. researchgate.net The simulations can also investigate the influence of reaction conditions, such as temperature and the presence of residual water, on the final network structure. For instance, higher temperatures can accelerate condensation reactions, potentially leading to a more densely cross-linked network. mdpi.com
Table 2: Simulated Parameters for Siloxane Network Formation
| Parameter | Description | Influence of Adamantylethyl Group |
|---|---|---|
| Packing Density | The number of silane molecules per unit area of the substrate. | The bulky nature of the adamantyl group may lead to a lower packing density compared to smaller alkylsilanes. |
| Cross-linking Density | The number of Si-O-Si bonds formed between adjacent silane molecules. | Steric hindrance from the adamantylethyl groups could potentially limit the extent of lateral cross-linking. |
| Film Thickness | The vertical dimension of the self-assembled monolayer or multilayer. | The length of the ethyl linker and the size of the adamantyl cage will dictate the film thickness. |
| Porosity | The presence of voids or channels within the siloxane network. | Incomplete cross-linking due to steric hindrance may result in a more porous network structure. |
Computational Studies of Defect Dynamics in Silicon-Doped Diamond
Adamantane (B196018) and its derivatives are fundamental building blocks for diamondoids, which are nanometer-sized diamond-like molecules. The use of adamantane-containing precursors in the synthesis of nanodiamonds has been a subject of interest. mdpi.com Computational studies in this area often focus on the incorporation of silicon atoms into the diamond lattice and the dynamics of the resulting defects, as these can impart novel optical and electronic properties.
First-principles calculations, such as those based on density functional theory (DFT), can be used to investigate the structure and stability of silicon-related defects in diamond. researchgate.net While direct computational studies involving this compound for silicon doping of diamond are scarce, theoretical work on silicon impurities in diamond provides a relevant framework. These studies explore the energetics of incorporating silicon atoms at substitutional or interstitial sites within the diamond lattice.
A key area of investigation is the silicon-vacancy (Si-V) center, a type of point defect that has shown promise for applications in quantum computing and sensing. researchgate.net Computational models can predict the electronic band structure and optical properties of diamond containing such defects. researchgate.net The role of an adamantane-based precursor like this compound in this context would be as a potential source for both silicon and carbon during diamond synthesis, although the specific chemical pathways for incorporation would require detailed reaction modeling.
Table 3: Computationally Investigated Properties of Silicon Defects in Diamond
| Property | Computational Method | Relevance |
|---|---|---|
| Formation Energy | Density Functional Theory (DFT) | Determines the likelihood of forming different types of silicon defects (e.g., substitutional, interstitial, Si-V center). |
| Electronic Structure | DFT, Many-Body Perturbation Theory | Predicts the electronic energy levels within the diamond bandgap, which are crucial for quantum applications. |
| Optical Properties | Time-Dependent DFT (TD-DFT) | Simulates the absorption and emission spectra of the defect centers, allowing for comparison with experimental data. |
| Defect Dynamics | Molecular Dynamics (MD) | Investigates the migration and interaction of defects within the diamond lattice at elevated temperatures. |
Theoretical Frameworks for Surface Wetting and Hydrophobicity
The primary application of this compound is to create hydrophobic surfaces. Theoretical frameworks that describe surface wetting and hydrophobicity are therefore central to understanding its performance. The hydrophobicity of a surface is fundamentally related to its chemical composition and topography. nih.gov
The non-polar nature of the adamantylethyl group is the key contributor to the hydrophobicity of surfaces treated with this silane. gelest.com Theoretical models can quantify the hydrophobicity by calculating the interfacial energy between the modified surface and water. A higher interfacial energy corresponds to a more hydrophobic surface. The work function of the modified surface has also been shown to be a critical quantity in understanding its polarizability and, consequently, its wetting properties. rsc.org
Computational methods can be used to model the arrangement of water molecules at the interface with a surface modified by this compound. These simulations can reveal the extent of water structuring and hydrogen bonding near the surface, providing insights into the molecular origins of hydrophobicity. The Cassie-Baxter and Wenzel models are theoretical frameworks used to describe the wetting of rough or microstructured surfaces. nih.gov While this compound forms a molecularly thin layer, the packing and orientation of the bulky adamantyl groups can introduce a degree of nanoscale roughness that may further enhance the hydrophobic effect.
Table 4: Theoretical Concepts in Surface Wetting and Hydrophobicity
| Concept | Description | Application to this compound |
|---|---|---|
| Surface Free Energy | The excess energy at the surface of a material compared to the bulk. | The low surface free energy of the adamantylethyl group leads to poor wetting by water. |
| Contact Angle | The angle at which a liquid-vapor interface meets a solid surface. | Theoretical models can predict the contact angle of water on a surface modified with this compound. |
| Work of Adhesion | The work required to separate a liquid from a solid surface. | A low work of adhesion between water and the modified surface is indicative of hydrophobicity. |
| Molecular Orientation | The alignment of the adamantylethyl groups on the surface. | Simulations can determine the most stable orientation and its effect on wetting properties. |
Future Research Trajectories and Emerging Applications
Exploration of Novel Reaction Pathways and Catalytic Systems
The distinct structural characteristics of Adamantylethyltrichlorosilane, namely the sterically demanding adamantyl moiety and the reactive trichlorosilyl (B107488) group, offer intriguing possibilities for the development of novel reaction pathways and catalytic systems.
The bulky adamantane (B196018) cage can be leveraged to create sterically hindered environments around a catalytic center. This steric bulk is a critical design element in modern catalyst development, influencing selectivity and stability. nih.gov For instance, adamantyl-containing phosphine (B1218219) ligands have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. sinocompound.comsinocompound.comprinceton.edu Future research is anticipated to explore the use of this compound as a precursor for new ligand architectures. The trichlorosilyl group provides a reactive handle for covalent attachment to catalyst supports or for incorporation into larger ligand scaffolds, potentially leading to catalysts with enhanced thermal stability and tailored reactivity.
Furthermore, the trichlorosilyl group itself can participate in or direct catalytic transformations. While trichlorosilane (B8805176) is a well-known reagent in various chemical processes, the attachment of the adamantylethyl group could modulate its reactivity and selectivity. byk.com Research into the catalytic properties of adamantane-based covalent organic frameworks (COFs) has shown that the adamantane units can act as stable and robust supports for catalytically active metal nanoparticles. acs.orgnih.gov this compound could serve as a precursor for creating silicon-based catalyst supports with inherent stability and hydrophobicity, which could be advantageous in certain catalytic processes. The development of Ziegler-Natta catalysts, crucial for polyolefin production, often involves the use of organosilicon compounds. nih.govresearchgate.netnih.gov The unique properties of this compound could be explored in the synthesis of novel Ziegler-Natta catalyst systems, potentially influencing polymer properties. princeton.edursc.org
Table 1: Potential Catalytic Applications of this compound Derivatives
| Application Area | Potential Role of this compound | Anticipated Advantages |
| Homogeneous Catalysis | Precursor for bulky phosphine or N-heterocyclic carbene (NHC) ligands. nih.gov | Enhanced catalyst stability, control of stereoselectivity, improved lifetime. |
| Heterogeneous Catalysis | Building block for covalent organic frameworks (COFs) or functionalized silica (B1680970) supports. | High thermal and chemical stability, tunable porosity, potential for catalyst recycling. |
| Polymerization Catalysis | Component in the synthesis of Ziegler-Natta or other olefin polymerization catalysts. | Influence on polymer tacticity and molecular weight distribution. |
Development of Next-Generation Functional Materials
The combination of a rigid, thermally stable diamondoid core and a reactive silicon-based functional group makes this compound an attractive precursor for a new generation of high-performance functional materials. unm.edu
One promising avenue of research is the synthesis of adamantane-containing polysiloxanes and silsesquioxanes (POSS). sinocompound.comgelest.com The hydrolysis and condensation of the trichlorosilyl group can lead to the formation of highly cross-linked and thermally stable silicone networks. unm.eduadhesivesmag.comresearchgate.netresearchgate.net The incorporation of the bulky adamantyl group into these networks is expected to enhance their thermal stability, mechanical strength, and hydrophobic properties. gelest.comresearchgate.net Such materials could find applications as high-performance coatings, adhesives, and sealants for extreme environments. Research has shown that adamantane-containing polymers exhibit high glass transition temperatures and enhanced thermo-oxidative stability. chemanalyst.com
Moreover, this compound can be used to create hybrid organic-inorganic materials with tailored properties. rsc.orgresearchgate.netfrontiersin.orgnih.gov By co-condensing this compound with other organosilanes or metal alkoxides, it is possible to create materials that combine the rigidity and stability of the adamantane cage with the processability and functionality of a polymeric matrix. These hybrid materials could be designed to have specific optical, electronic, or mechanical properties for applications in areas such as microelectronics, aerospace, and biomedical devices.
Table 2: Emerging Functional Materials Derived from this compound
| Material Class | Synthesis Approach | Key Properties | Potential Applications |
| Adamantane-Polysiloxanes | Hydrolysis and condensation of this compound. | High thermal stability, enhanced mechanical strength, extreme hydrophobicity. | High-performance coatings, sealants for harsh environments, dielectric materials. |
| Adamantyl-Silsesquioxanes (POSS) | Controlled hydrolysis and condensation to form cage-like structures. | Nanoscale building blocks, improved polymer properties (thermal, mechanical). | Nanocomposites, low-k dielectric materials, advanced resins. |
| Hybrid Organic-Inorganic Materials | Co-condensation with other precursors (e.g., other silanes, metal alkoxides). | Tunable properties (optical, electronic, mechanical), hierarchical structures. | Scratch-resistant coatings, materials for microelectronics, advanced composites. |
| Diamondoid-Containing Polymers | Use as a monomer or cross-linking agent in polymerization reactions. | High thermal stability, high glass transition temperature, improved solubility. chemanalyst.com | High-temperature polymers, advanced engineering plastics. chemanalyst.com |
Advanced Optimization Strategies for Quantum Emitter Synthesis
The field of quantum information science is heavily reliant on the development of stable and bright single-photon emitters. Silicon quantum dots (SiQDs) are a promising platform due to their biocompatibility and compatibility with existing semiconductor technology. nih.govfrontiersin.org A critical challenge in the development of high-performance SiQDs is the effective passivation of their surface to eliminate defects that quench luminescence. nih.govresearchgate.netresearchgate.netescholarship.orggoogle.com
Organosilanes are widely used for the surface modification and functionalization of quantum dots. gelest.comcsic.esresearchgate.net The trichlorosilyl group of this compound can readily react with the surface of SiQDs, forming a stable covalent bond. The bulky and hydrophobic adamantyl group could then provide a robust passivating layer, protecting the quantum dot from environmental degradation and reducing non-radiative recombination pathways. This could lead to SiQDs with higher quantum yields and improved photostability.
Future research will likely focus on optimizing the surface passivation of SiQDs using this compound. This will involve developing controlled reaction conditions to achieve uniform surface coverage and investigating the influence of the adamantyl group on the electronic properties of the quantum dots. Furthermore, the adamantane cage itself can be functionalized, opening up possibilities for attaching other molecules, such as targeting ligands for biomedical imaging applications or chromophores for energy transfer processes. frontiersin.org While direct synthesis of quantum emitters from this compound is not yet established, its role as a superior surface passivating agent could be a key enabling technology for the next generation of bright and stable quantum emitters.
Scalability and Industrial Implementation of this compound-Based Technologies
The successful translation of the promising research findings into real-world applications will depend on the scalability and cost-effectiveness of this compound production and its subsequent use in manufacturing processes. Currently, this compound is available from several chemical suppliers, indicating that viable synthesis routes exist. researchgate.netbohrium.comchemicalbook.commdpi.com The industrial synthesis of organotrichlorosilanes is a well-established process, often involving the direct reaction of silicon with alkyl or aryl halides. escholarship.org A techno-economic analysis of specialty silane (B1218182) production would be necessary to fully assess the commercial viability of large-scale this compound manufacturing. youtube.comresearchgate.netnih.govnas.gov.ua
For applications in high-performance coatings and materials, existing industrial processes such as sol-gel chemistry and polymer compounding can likely be adapted to incorporate this compound. The key challenges will be in process optimization to ensure consistent material quality and performance.
In the context of quantum emitter synthesis, the quantities of this compound required are likely to be small, making the cost of the precursor less of a barrier. The primary focus for industrial implementation in this area will be on developing reproducible and scalable methods for the surface passivation of quantum dots that can be integrated into existing manufacturing workflows for quantum devices.
Q & A
Q. How can interdisciplinary teams collaboratively design studies involving this compound?
- Methodological Answer :
- Role Allocation : Chemists handle synthesis/characterization; material scientists test applications (e.g., surface functionalization).
- Data Sharing : Use cloud-based platforms (e.g., LabArchives) for real-time updates.
- Conflict Resolution : Regular meetings to align hypotheses and address methodological disagreements. Document protocols using tools like ELN (Electronic Lab Notebooks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
